1-(3,5-Difluorophenyl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2 |
InChI Key |
OLGJBEOEYFFBBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 3,5 Difluorophenyl Prop 2 En 1 One and Its Analogues
Optimized Synthetic Protocols for the Core 1-(3,5-Difluorophenyl)prop-2-en-1-one Scaffold
The construction of the this compound framework is predominantly achieved through well-established condensation reactions, with ongoing research focused on improving efficiency, yield, and environmental sustainability.
Claisen-Schmidt Condensation Approaches: Mechanistic Considerations and Yield Optimization
The Claisen-Schmidt condensation is the most classical and widely employed method for synthesizing chalcones, including this compound. chemicalbook.comacs.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In the synthesis of the target compound, 3,5-difluoroacetophenone would react with formaldehyde (B43269). However, more commonly, substituted chalcones are synthesized by reacting a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For instance, 1-(3,5-difluorophenyl)-3-(substituted-phenyl)prop-2-en-1-ones are synthesized from 3,5-difluoroacetophenone and various substituted benzaldehydes. researchgate.net
Mechanism: The reaction proceeds via an aldol (B89426) condensation mechanism. A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. propulsiontechjournal.comyoutube.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. youtube.commasterorganicchemistry.com
Yield Optimization: Several factors can be manipulated to optimize the yield of the Claisen-Schmidt condensation. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. aip.org
Catalyst: While traditional methods utilize strong bases like NaOH and KOH in alcoholic solutions, research has explored the use of other catalysts to improve yields and reaction conditions. propulsiontechjournal.comsaudijournals.com Lewis acids have also been employed with successful outcomes. saudijournals.com
Solvent: Ethanol is a common solvent for this reaction. propulsiontechjournal.comaip.org However, studies have shown that conducting the reaction in water or under solvent-free conditions can lead to good yields. acs.orgrsc.org Micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB), have also been investigated to enhance reaction rates and yields. acs.orgacs.org
Temperature: The reaction is typically carried out at room temperature, although in some cases, cooling to 0-5 °C during the addition of the base is employed. researchgate.net
Reaction Time: Reaction times can vary from a few hours to overnight stirring. researchgate.netaip.org
| Reactants | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Acetophenone, Benzaldehyde | KOH/Ethanol (Reflux) | 9.2% | aip.org |
| Acetophenone, Benzaldehyde | KOH (Grinding) | 32.6% | aip.org |
| Fluorinated acetophenone, Methoxylated aldehyde | Aqueous NaOH/Ethanol | 55% (for one derivative) | researchgate.net |
| Benzaldehyde, Acetophenone | NaOH/Water | 70% | acs.org |
| Benzaldehyde, Acetophenone | NaOH/CTAB solution | Good to very good yields | acs.org |
Alternative and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, several alternative methods for chalcone synthesis have been developed to minimize the use of hazardous solvents and reagents, reduce reaction times, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. The synthesis of chalcones can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent.
Grindstone Chemistry (Mechanochemistry): This solvent-free approach involves grinding the reactants together, often with a solid catalyst. propulsiontechjournal.comaip.org This method is environmentally friendly as it eliminates the need for solvents and can be conducted at room temperature. aip.org
Suzuki and Heck Coupling Reactions: These palladium-catalyzed cross-coupling reactions offer alternative routes to chalcones. saudijournals.com The Suzuki coupling involves the reaction of an aryl boronic acid with a haloarene, while the Heck reaction couples an aryl iodide with an aryl vinyl ketone. saudijournals.com
Wittig Reaction: This method involves the reaction of a stable ylide with an aldehyde to form the chalcone structure. saudijournals.com
Derivatization Strategies for this compound
The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. Modifications can be introduced at two primary sites: the prop-2-en-1-one moiety and the difluorophenyl ring.
Modification of the Prop-2-en-1-one Moiety
The α,β-unsaturated carbonyl system of the prop-2-en-1-one moiety is highly reactive and susceptible to various chemical transformations. This reactivity is harnessed to create a diverse range of derivatives, particularly heterocyclic compounds. The double bond and the carbonyl group can both participate in nucleophilic addition and cycloaddition reactions.
Functionalization of the Difluorophenyl Ring System
While direct functionalization of the difluorophenyl ring after the chalcone synthesis is less common, the introduction of various substituents on the phenyl ring of the starting acetophenone is a standard strategy to synthesize a library of chalcone analogues. nih.govresearchgate.net The presence of fluorine atoms on the phenyl ring has been shown to influence the biological activity of the resulting chalcones. nih.govresearchgate.net
Synthesis of Diverse Heterocyclic Derivatives from this compound
The reactive α,β-unsaturated ketone core of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. acs.orgresearchgate.net
Pyrazoles and Isoxazoles: Pyrazoles are commonly synthesized by the reaction of chalcones with hydrazine (B178648) derivatives. nih.govnih.govyoutube.com Similarly, isoxazoles can be prepared by reacting chalcones with hydroxylamine hydrochloride. researchgate.netthieme-connect.comresearchgate.netnih.gov These reactions proceed through a cyclocondensation mechanism.
Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones through their reaction with urea, thiourea, or guanidine. nih.gov For example, the reaction with thiourea under basic conditions yields pyrimidine-2(1H)-thiones. nih.gov
Benzodiazepines: 1,5-Benzodiazepines can be synthesized by the condensation reaction of chalcones with o-phenylenediamine. sapub.orgresearchgate.netajrconline.org This reaction can be carried out in various solvents and may be facilitated by microwave irradiation. researchgate.net
| Heterocycle | Reagent | Reaction Conditions | Reference |
|---|---|---|---|
| Pyrazolines | Hydrazine hydrate (B1144303) and its derivatives | - | |
| Isoxazoles | Hydroxylamine hydrochloride | Potassium hydroxide/absolute ethanol, reflux | |
| Pyrimidines | Thiourea | Basic conditions | nih.gov |
| 1,5-Benzodiazepines | o-Phenylenediamine | DMF, piperidine, reflux | sapub.org |
| 1,5-Benzodiazepines | 2-Amino aniline | Ethanol, piperidine, conventional or microwave |
Reaction Mechanisms of Key Derivatization Steps
The chemical reactivity of this compound, a chalcone derivative, is largely dictated by its core structure: a three-carbon α,β-unsaturated carbonyl system flanked by an aromatic ring. biointerfaceresearch.comresearchgate.net This arrangement provides multiple reactive sites, allowing for a diverse range of chemical transformations. The electron-withdrawing nature of the 3,5-difluorophenyl group significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon and the β-carbon of the propenone backbone. nih.gov This section explores the mechanisms of key derivatization reactions that are central to the modification and functionalization of this compound and its analogues.
The α,β-unsaturated carbonyl moiety in this compound and related chalcones is a classic Michael acceptor, featuring two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. youtube.comlibretexts.org Nucleophilic attack can therefore occur via two main pathways: 1,2-addition (direct addition) to the carbonyl carbon or 1,4-addition (conjugate addition or Michael reaction) to the β-carbon. youtube.comlibretexts.org
The conjugation of the double bond with the carbonyl group delocalizes the electrophilic character, making the β-carbon susceptible to attack. libretexts.org The general mechanism for 1,4-addition under basic conditions begins with the nucleophile attacking the β-carbon, which pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. youtube.com This enolate is then protonated, typically by the solvent or a weak acid, to yield the final 1,4-adduct, where the carbonyl group is regenerated. youtube.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated first, which further activates the system for attack by a weak nucleophile at the β-carbon, leading to an enol intermediate that tautomerizes to the final product. youtube.com
The choice between the 1,2- and 1,4-addition pathways is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor the kinetically controlled 1,2-addition. In contrast, "soft" nucleophiles, including enolates, amines, and thiols (like cysteine residues in biological systems), preferentially undergo the thermodynamically more stable 1,4-addition. researchgate.netpressbooks.pub The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound further polarizes the α,β-unsaturated system, enhancing its reactivity as a Michael acceptor and favoring 1,4-addition. researchgate.netnih.gov
Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Carbonyl Systems
| Nucleophile Type | Predominant Pathway | Product Type | Mechanistic Control |
| Organocuprates (Gilman Reagents) | 1,4-Addition (Conjugate) | Saturated Ketone | Thermodynamic |
| Enolates (Michael Donors) | 1,4-Addition (Conjugate) | 1,5-Dicarbonyl Compound | Thermodynamic |
| Thiols, Amines | 1,4-Addition (Conjugate) | β-Thio/Amino Ketone | Thermodynamic |
| Grignard Reagents (e.g., RMgBr) | 1,2-Addition (Direct) | Allylic Alcohol | Kinetic |
| Organolithium Reagents (e.g., RLi) | 1,2-Addition (Direct) | Allylic Alcohol | Kinetic |
| Hydride Reagents (e.g., NaBH₄) | 1,2-Addition (Direct) | Allylic Alcohol | Kinetic |
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying the aryl rings of chalcone structures. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. masterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack of the electrophile on the aromatic ring, which temporarily disrupts the aromaticity. masterorganicchemistry.com A subsequent deprotonation step restores the aromatic system. masterorganicchemistry.comlumenlearning.com
The regiochemical outcome of SEAr reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com For this compound, the difluorophenyl ring (Ring A) has three substituents to consider: two fluorine atoms and the propenone group.
Fluorine Atoms : Halogens are deactivating yet ortho, para-directing. They withdraw electron density through induction (deactivating) but can donate electron density through resonance (directing).
Acyl Group (-C(O)CH=CH₂) : The carbonyl group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.
On the 3,5-difluorophenyl ring, the C4 and C6 positions are ortho to one fluorine and meta to the other, while the C2 position is ortho to the acyl group and meta to both fluorines. The directing effects are conflicting. However, the acyl group is a powerful deactivator, making the entire ring significantly less reactive towards electrophiles than benzene (B151609). Substitution, if it occurs, would be directed by the interplay of these groups, often leading to complex product mixtures or requiring harsh reaction conditions.
In analogues where the second phenyl ring (Ring B, attached to the β-carbon) is present, its substitution pattern will dictate the outcome of SEAr on that ring. Activating groups (e.g., -OCH₃, -CH₃) will direct electrophiles to the ortho and para positions and increase the reaction rate, while deactivating groups (e.g., -NO₂, -CN) will direct to the meta position and decrease the rate. wikipedia.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Chalcone Analogues
| Ring/Substituent | Reaction Type | Electrophile | Predicted Major Product Position(s) |
| Ring A: 3,5-Difluorophenyl | Nitration | NO₂⁺ | C4, C6 (Ortho to F, Meta to Acyl) |
| Ring A: 3,5-Difluorophenyl | Halogenation | Br⁺ | C4, C6 (Ortho to F, Meta to Acyl) |
| Ring B: Unsubstituted Phenyl | Friedel-Crafts Acylation | RCO⁺ | para-substitution |
| Ring B: 4-Methoxyphenyl | Bromination | Br⁺ | ortho to -OCH₃ group |
| Ring B: 4-Nitrophenyl | Nitration | NO₂⁺ | meta to -NO₂ group |
The carbon-carbon double bond in the propenone system of this compound serves as a dienophile or dipolarophile, enabling it to participate in various cycloaddition reactions. nih.gov
[2+2] Photodimerization: Chalcones and their analogues can undergo intermolecular [2+2] photodimerization to form substituted cyclobutane rings. miami.eduresearchgate.netnih.gov This reaction is typically initiated by irradiating the chalcone with UV or visible light. miami.eduacs.org The mechanism involves the photoexcitation of one molecule to its triplet state. This excited molecule then reacts with a ground-state molecule in a concerted or stepwise fashion to form the four-membered ring. researchgate.net These reactions are a unique strategy for constructing cyclobutanes, which are valuable building blocks for various biologically active molecules. researchgate.netnih.gov The reaction can be performed in solution, often using a photosensitizer, or in the solid state, where the crystal packing can control the stereochemical outcome. miami.eduacs.org Recent methods have achieved high regio- and diastereoselectivity for these dimerizations under visible light, providing an efficient route to complex cyclobutane structures. miami.edunih.gov
1,3-Dipolar Cycloadditions: The electron-deficient alkene of the chalcone system is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction occurs between a 1,3-dipole (a molecule with a four-electron π-system delocalized over three atoms) and a dipolarophile (the chalcone) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process that proceeds through a single transition state, making it highly stereospecific. organic-chemistry.org
Common 1,3-dipoles used in reactions with chalcones include:
Nitrile Oxides (RCNO): React with chalcones to form isoxazolines.
Azides (RN₃): React to yield triazolines.
Nitrones (R₂C=N⁺(R)O⁻): Produce isoxazolidines.
Azomethine Ylides: Generated in situ, they react with chalcones to afford substituted pyrrolidines. researchgate.net
The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of both the dipole and the dipolarophile, which can be predicted using frontier molecular orbital (FMO) theory. wikipedia.orgresearchgate.net These reactions provide a powerful tool for the synthesis of diverse and complex heterocyclic scaffolds from chalcone precursors. ijrpc.commdpi.com
Table 3: Common Cycloaddition Reactions of Chalcone Systems
| Reaction Type | Reactant Partner | Key Conditions | Product Core Structure |
| [2+2] Photodimerization | Second Chalcone Molecule | UV or Visible Light | Cyclobutane |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Thermal | Isoxazoline |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Thermal or Catalytic | Pyrrolidine/Spiro-pyrrolidine researchgate.net |
| 1,3-Dipolar Cycloaddition | Sydnone | Thermal | Pyrazole (after CO₂ extrusion) mdpi.com |
| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Thermal or Lewis Acid | Substituted Cyclohexene |
The propenone backbone of this compound contains two functional groups susceptible to oxidation and reduction: the carbon-carbon double bond and the carbonyl group. The selectivity of these transformations depends heavily on the choice of reagents and reaction conditions.
Oxidation: The electron-rich C=C double bond can be oxidized while leaving the carbonyl group intact. A common oxidation reaction is epoxidation, which can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or with alkaline hydrogen peroxide to form an α,β-epoxyketone. tandfonline.com Another approach involves reacting α,β-unsaturated ketones with sodium perborate in an aqueous solution, which also yields the corresponding epoxides. tandfonline.com Dihydroxylation of the double bond to form a diol can be carried out using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions. Under more vigorous oxidative conditions, such as hot KMnO₄, oxidative cleavage of the double bond can occur. The atmospheric oxidation of α,β-unsaturated ketones can be initiated by hydroxyl radicals. copernicus.org
Reduction: The reduction of α,β-unsaturated ketones can be selectively targeted to the C=C bond, the C=O group, or both. nih.gov
Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures typically reduce the carbonyl group to a secondary alcohol, yielding an allylic alcohol. This is a 1,2-reduction.
Selective Alkene Reduction (Conjugate Reduction): Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with H₂ gas often selectively reduces the C=C double bond, producing a saturated ketone. organic-chemistry.org This is a 1,4-reduction. Transfer hydrogenation using reagents like ammonium formate with Pd/C is also effective. organic-chemistry.org
Complete Reduction: Using stronger reducing agents or more forcing conditions (e.g., LiAlH₄ with heat, or high-pressure catalytic hydrogenation) can reduce both the carbonyl group and the double bond to yield a saturated alcohol.
Enzymatic reductions, for instance using perakine reductase, can achieve enantioselective reduction of α,β-unsaturated ketones to produce chiral allylic alcohols with high yields and excellent enantioselectivity. nih.gov
Table 4: Selective Reduction of α,β-Unsaturated Ketones
| Reagent(s) | Functional Group Reduced | Product Type |
| NaBH₄, CeCl₃ (Luche reduction) | C=O | Allylic Alcohol |
| H₂, Pd/C | C=C | Saturated Ketone |
| LiAlH₄ | C=O and C=C | Saturated Alcohol |
| (Ph₃P)₂CuBH₄ | C=C | Saturated Ketone |
| Hantzsch Ester, Base | C=C | Saturated Ketone organic-chemistry.org |
Advanced Spectroscopic and Crystallographic Investigations for Mechanistic Elucidation
Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing
Specific single-crystal X-ray diffraction data for 1-(3,5-Difluorophenyl)prop-2-en-1-one is not available in the reviewed literature.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Stability
Quantitative data from Hirshfeld surface analysis for this compound, which would detail the percentage contributions of various intermolecular contacts to the crystal's stability, could not be located in published research.
Analysis of Supramolecular Synthons and Hydrogen Bonding Networks
A specific analysis of the supramolecular synthons and the hydrogen bonding network within the crystal structure of this compound is not possible without the relevant crystallographic data.
Advanced Vibrational Spectroscopy for Electronic Structure and Conformational Analysis
Detailed experimental data from advanced vibrational spectroscopy (e.g., FT-IR, Raman) for this compound, which would allow for a thorough analysis of its electronic structure and conformational properties, is not available in the current body of scientific literature.
Electronic Absorption and Emission Spectroscopy for Charge Transfer Dynamics
Experimental electronic absorption (UV-Vis) and emission (fluorescence) spectra for this compound, which are essential for investigating its charge transfer dynamics, have not been reported in the available scientific literature.
Computational Chemistry and Theoretical Studies of 1 3,5 Difluorophenyl Prop 2 En 1 One
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is instrumental in determining the ground-state properties of 1-(3,5-Difluorophenyl)prop-2-en-1-one, providing a foundational understanding of its chemical nature.
Molecular Geometry and Conformational Landscape
Computational studies, typically employing DFT with basis sets like B3LYP/6-311G(d,p), are used to determine the most stable geometric configuration of chalcone (B49325) derivatives. researchgate.net For molecules like this compound, the calculations generally predict a nearly planar structure. This planarity is crucial as it facilitates electron delocalization across the molecule.
The molecule exists in an (E)-conformation about the C=C double bond, which is the more stable isomer. The central enone moiety (–C=C–C=O–) typically adopts an s-cis or s-trans conformation. Theoretical calculations can determine the energy difference between these conformers, with the s-trans conformer often being identified as the ground state due to reduced steric hindrance. The optimized geometrical parameters, such as bond lengths and angles, from DFT calculations often show excellent agreement with experimental data from X-ray diffraction studies of similar compounds. nih.govresearchgate.net
| Parameter | Typical Calculated Value (Å or °) for a similar chalcone |
|---|---|
| C=O Bond Length | ~1.25 Å |
| C=C Bond Length | ~1.35 Å |
| C-C (vinyl-keto) Bond Length | ~1.48 Å |
| C-C (phenyl-keto) Bond Length | ~1.50 Å |
| C-F Bond Length | ~1.36 Å |
| Dihedral Angle (Phenyl-Enone) | Small, indicating near planarity |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. malayajournal.org
For this compound, the HOMO is typically localized over the prop-2-en-1-one bridge and the phenyl ring not substituted with fluorine atoms (if it were a standard chalcone), while the LUMO is distributed across the entire molecule, including the difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms lowers the energy of the LUMO. A small HOMO-LUMO gap suggests that the molecule is more reactive and prone to electronic transitions. mdpi.com
| Orbital | Typical Energy (eV) | Spatial Distribution Characteristics |
|---|---|---|
| HOMO | -6.0 to -7.0 eV | Localized on the cinnamoyl fragment |
| LUMO | -2.0 to -3.0 eV | Delocalized across the entire molecule |
| Energy Gap (ΔE) | ~4.0 eV | Indicates high chemical stability and low reactivity |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution, with different colors representing different electrostatic potential values.
In this compound, the region of most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is therefore susceptible to electrophilic attack. The regions of positive potential (colored blue) are generally located around the hydrogen atoms of the phenyl rings, making them potential sites for nucleophilic attack. nih.govnih.gov The fluorine atoms also influence the potential of the adjacent carbon atoms on the phenyl ring.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, electron delocalization, and charge transfer within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).
For this compound, significant delocalization occurs via π → π* interactions within the conjugated system. A key interaction is the delocalization of the lone pair electrons of the carbonyl oxygen (n) to the antibonding π* orbitals of the adjacent C=C double bond (n → π*). These hyperconjugative interactions contribute significantly to the stability of the molecule's planar conformation. nih.gov The analysis can quantify the stabilization energy from these charge-transfer events, confirming the importance of conjugation in the chalcone backbone.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. wikipedia.org It is the primary method for simulating UV-Vis absorption spectra and understanding the photophysical behavior of compounds like this compound. rsc.org
TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of the principal electronic transitions. For chalcones, the most intense absorption band in the UV-Vis spectrum typically corresponds to a π → π* transition within the delocalized system of the cinnamoyl group. researchgate.net The calculations can also elucidate the specific molecular orbitals involved in these transitions, providing a complete picture of the molecule's response to light. The solvent environment can also be modeled to predict solvatochromic shifts. iastate.edu
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. arxiv.org By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).
In an analysis of this compound, QTAIM would be used to characterize the covalent bonds within the molecule, such as the C=C, C=O, and C-F bonds.
For the C=O and C=C bonds, a high value of ρ and a large negative value of ∇²ρ at the BCP would confirm their covalent and multiple-bond character.
The C-F bond would also be analyzed to determine its degree of covalency versus polarity.
Furthermore, QTAIM can identify weaker intramolecular interactions, such as potential hydrogen bonds, which may contribute to the conformational stability of the molecule.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. In the context of this compound, theoretical studies are pivotal for elucidating the mechanistic pathways of its synthesis, most commonly the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3,5-difluoroacetophenone with formaldehyde (B43269).
Computational investigations, typically employing Density Functional Theory (DFT), can model the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govmdpi.com Such simulations allow for a quantitative understanding of the reaction's feasibility and kinetics.
The generally accepted mechanism for the Claisen-Schmidt condensation proceeds through three main stages:
Enolate Formation: A base abstracts an acidic α-hydrogen from 3,5-difluoroacetophenone, forming a resonance-stabilized enolate.
Nucleophilic Attack (Aldol Addition): The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form an alkoxide intermediate.
Dehydration: The alkoxide is protonated to form a β-hydroxy ketone, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, this compound.
Simulated Energy Profile of the Claisen-Schmidt Condensation
A hypothetical energy profile for the synthesis of this compound, as would be determined by DFT calculations, is presented below. The energies are relative to the reactants.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3,5-Difluoroacetophenone + Formaldehyde + OH⁻ | 0.0 |
| TS1 | Transition state for enolate formation | +12.5 |
| Intermediate 1 | Enolate of 3,5-difluoroacetophenone | +8.0 |
| TS2 | Transition state for C-C bond formation | +15.2 |
| Intermediate 2 | Alkoxide adduct | -5.7 |
| Intermediate 3 | β-Hydroxy ketone | -10.3 |
| TS3 | Transition state for dehydration | +18.9 |
| Products | This compound + H₂O + OH⁻ | -20.1 |
Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from computational simulations.
The rate-determining step in this simulated pathway is the dehydration of the β-hydroxy ketone (TS3), as it possesses the highest activation energy barrier.
Geometric Analysis of Key Transition States
Computational modeling also provides detailed geometric parameters for the transition states, such as bond lengths and angles. This information is crucial for understanding the steric and electronic factors that govern the reaction.
| Transition State | Key Interatomic Distances (Å) | Description of Interaction |
|---|---|---|
| TS1 | O-H: 1.45, C-H: 1.52 | Stretching of the C-H bond as the base abstracts the proton. |
| TS2 | Cα-Ccarbonyl: 2.10 | Partial formation of the new carbon-carbon bond. |
| TS3 | Cβ-OH: 1.85, Cα-H: 1.68 | Elongation of the C-OH bond and the C-H bond being broken for elimination. |
Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from computational simulations.
These computational studies provide a foundational understanding of the reaction mechanism at a molecular level. By simulating the reaction pathways and characterizing the transition states, researchers can predict reaction outcomes, optimize reaction conditions, and design novel synthetic routes for this compound and its derivatives.
Mechanistic Investigations of Biological Interactions Excluding Clinical Outcomes
Modulation of Cellular Signaling Pathways
Inhibition of Mitogen-Activated Protein Kinases (MAPKs) and Akt Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer. While the broader class of chalcones has been investigated for anticancer activities, specific studies detailing the direct inhibitory effects of 1-(3,5-Difluorophenyl)prop-2-en-1-one on the MAPK and Akt signaling pathways are not extensively available in current literature. The upregulation of the PI3K/Akt and MAP kinase pathways has been associated with resistance to certain microtubule-targeting drugs in cancer cells. nih.gov Inactivation of these pathways can render resistant cells more sensitive to treatment, suggesting that compounds capable of modulating these pathways are of significant therapeutic interest. nih.gov
Effects on Enzyme Activity (e.g., Cyclooxygenase Inhibition Mechanisms)
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a variety of pharmacological activities, including anti-inflammatory effects. nih.gov A primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. nih.govrjraap.com
The anti-inflammatory potential of chalcone (B49325) derivatives is often linked to their ability to inhibit both COX-1 and COX-2 isoforms. nih.gov Some chalcones have demonstrated preferential inhibition of COX-2, which is an attractive feature for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. rjraap.comajol.info
The inhibitory mechanism involves the interaction of the chalcone scaffold with the active site of the COX enzymes. Molecular docking studies on various chalcone derivatives have elucidated key structural requirements for this interaction. The α,β-unsaturated carbonyl moiety of the propenone linker is a critical feature for anti-cyclooxygenase effects. ajol.info In silico analyses suggest that this scaffold allows the compound to bind within the enzyme's active site. For selective COX-2 inhibition, specific substitutions on the phenyl rings can orient the molecule within the vicinity of the COX-2 secondary pocket, interacting with amino acid residues such as Tyr385 and Ser530, which are crucial for the enzyme's catalytic activity. ajol.info The interaction with Ser530, in particular, appears to be a determinant for selectivity between COX-1 and COX-2. ajol.info
| Structural Feature | Role in COX Inhibition | Key Amino Acid Interactions | Reference |
|---|---|---|---|
| α,β-Unsaturated Carbonyl System | Essential scaffold for binding to the COX active site. | General active site binding. | ajol.info |
| Substituents on Phenyl Rings | Influence selectivity for COX-2 over COX-1 by interacting with the secondary pocket. | Phe381, Gly526, Val349 | ajol.info |
| Hydrogen Bonding Potential | Interaction with key residues regulates enzyme activity and selectivity. | Tyr385, Ser530 | ajol.info |
Induction of Apoptosis and Programmed Cell Death Pathways
Caspase Activation and PARP Cleavage Mechanisms
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its induction is a key strategy for many anticancer agents. A central feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, upon activation by pro-apoptotic signals, cleave and activate effector caspases, such as caspase-3.
Activated effector caspases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the most important substrates for effector caspases is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. This event not only inactivates PARP's DNA repair functions but also prevents the depletion of cellular energy stores (ATP), which is necessary for the execution of the apoptotic program.
While various chalcone derivatives have been shown to induce apoptosis in cancer cells, specific research demonstrating the ability of this compound to trigger caspase activation and subsequent PARP cleavage is not detailed in the available scientific literature.
Interaction with Specific Molecular Targets
Molecular Docking and Dynamics Simulations for Receptor Binding (e.g., CYP51)
Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interaction between a small molecule and a protein target at the atomic level. nih.gov This approach is instrumental in drug design and for elucidating mechanisms of action. nih.gov
CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi, protozoa, and mammals. It is a well-established target for azole antifungal drugs. nih.gov Molecular modeling is frequently employed to design new CYP51 inhibitors and to understand their binding modes within the enzyme's active site. nih.gov
Although chalcones represent a versatile scaffold for interacting with various biological targets, specific molecular docking or dynamics simulation studies investigating the binding of this compound to the CYP51 enzyme have not been reported in the reviewed literature. Such studies would be necessary to determine its potential binding affinity and the specific molecular interactions that would govern its inhibitory activity against this target.
DNA Intercalation Mechanisms
The ability of small molecules to intercalate into the DNA double helix is a mechanism of significant interest, particularly in the development of anticancer agents. While the broader class of chalcones has been investigated for DNA binding and cleavage activities, specific studies detailing the DNA intercalation mechanism of this compound are not extensively available in the current body of scientific literature.
Generally, DNA intercalation involves the insertion of a planar molecule between the base pairs of DNA. This interaction can lead to conformational changes in the DNA structure, potentially inhibiting processes like replication and transcription. For a molecule to be an effective intercalator, it typically possesses a planar aromatic or heteroaromatic ring system that can stack between the DNA bases.
Structure-Mechanism Relationships for Biological Activity
The biological activity of chalcones is intrinsically linked to their chemical structure. The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor, which can covalently interact with nucleophilic groups in biological macromolecules like proteins and DNA. The nature and substitution pattern of the two aromatic rings (in this case, a 3,5-difluorophenyl ring and an unsubstituted phenyl ring) significantly modulate this reactivity and determine the specific biological targets.
The presence of the two fluorine atoms on one of the phenyl rings is a critical structural feature of this compound. Fluorine is a highly electronegative atom, and its substitution can influence the electronic properties of the entire molecule. The 3,5-difluoro substitution pattern can affect:
Electrophilicity: The electron-withdrawing nature of fluorine atoms can increase the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack by biological targets.
Lipophilicity: Fluorine substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.
Metabolic Stability: The carbon-fluorine bond is very stable, and the presence of fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the compound.
The relationship between these structural features and the specific biological mechanisms of action is a key area of investigation. For instance, the enhanced reactivity of the Michael acceptor could lead to the inhibition of specific enzymes through covalent modification of cysteine residues in their active sites. Similarly, the altered electronic and steric properties due to fluorine substitution could influence non-covalent interactions with biological receptors.
Advanced Applications in Chemical Sciences
Role as Precursors in Complex Organic Synthesis
1-(3,5-Difluorophenyl)prop-2-en-1-one, a member of the chalcone (B49325) family, serves as a versatile precursor in a variety of complex organic syntheses. Its chemical reactivity is primarily centered around the α,β-unsaturated ketone moiety, which acts as a key functional group for numerous transformations. This enone system is an excellent Michael acceptor and a reactive partner in cycloaddition reactions, making it a valuable building block for the synthesis of a wide array of carbocyclic and heterocyclic structures.
The synthesis of derivatives of this compound is commonly achieved through the base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 3,5-difluoroacetophenone with various substituted aromatic aldehydes. The presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates the aldol (B89426) condensation, followed by dehydration to yield the corresponding chalcone derivative. This method is highly efficient for creating a diverse library of fluorinated chalcones.
Once synthesized, these chalcone derivatives are pivotal starting materials for constructing complex heterocyclic systems. The reactive α,β-unsaturated ketone backbone is particularly susceptible to cyclization reactions with binucleophilic reagents. A prominent example is the reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. In the presence of a catalyst like acetic acid, these reactions proceed to form pyrazoline derivatives, which are five-membered nitrogen-containing heterocycles. This transformation highlights the role of the chalcone as a synthon for building more complex molecular architectures that are of interest in medicinal chemistry and materials science.
The general reactivity of chalcones makes them suitable for various cycloaddition reactions, including [3+2] cycloadditions, which are powerful methods for synthesizing five-membered heterocyclic rings. The electron-deficient double bond of the enone system readily reacts with 1,3-dipoles, providing access to a wide range of heterocyclic scaffolds.
Table 1: Catalytic Synthesis of Heterocycles from Chalcone Derivatives This table is representative of typical reactions involving chalcone precursors.
| Chalcone Precursor | Reagent | Catalyst | Product Type | Reaction Type |
|---|---|---|---|---|
| This compound derivative | Hydrazine Hydrate | Acetic Acid | Pyrazoline | Cyclocondensation |
| Generic Chalcone | Guanidine Hydrochloride | Base (e.g., NaOH) | Aminopyrimidine | Cyclocondensation |
| Generic Chalcone | Thiourea | Base (e.g., KOH) | Pyrimidinethione | Cyclocondensation |
| Generic Chalcone | Malononitrile | Piperidine | 2-Amino-3-cyanopyridine | Michael Addition/Cyclization |
The prochiral nature of the enone double bond in this compound and its derivatives makes them ideal substrates for stereoselective transformations. Asymmetric catalysis, in particular, has been employed to control the stereochemical outcome of reactions involving the chalcone scaffold, leading to the synthesis of chiral molecules with high enantiomeric purity.
One of the most significant stereoselective reactions involving chalcones is the asymmetric Michael addition. This reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone. By employing a chiral catalyst, the addition can be guided to occur preferentially on one face of the molecule, resulting in an enantioenriched product. Various chiral organocatalysts, such as those derived from cinchona alkaloids (e.g., squaramides) and chiral phosphoric acids, have been successfully utilized for this purpose. researchgate.nettandfonline.com These catalysts can activate the chalcone substrate through hydrogen bonding, directing the nucleophilic attack in a stereocontrolled manner. ijaresm.com
For example, the conjugate addition of nitromethane (B149229) or malonates to chalcones can be rendered highly enantioselective. researchgate.nettandfonline.com The resulting products, which contain newly formed stereogenic centers, are valuable intermediates for the synthesis of biologically active compounds and other complex chiral molecules. The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and excellent enantioselectivities (up to 99% ee) tandfonline.com. While specific studies on this compound are not extensively detailed in the literature, the well-established reactivity of the chalcone class strongly supports its suitability for such stereoselective transformations.
Table 2: Examples of Chiral Catalysts in Asymmetric Michael Additions to Chalcones
| Catalyst Type | Example Catalyst | Nucleophile | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Cinchona Alkaloid Squaramide | 9-Amino(9-deoxy)quinine-derived squaramide | Nitromethane | High (e.g., >90%) |
| Chiral Phosphoric Acid | (R)-BINOL-derived phosphate | Indoles | High (e.g., >90%) |
| Chiral Glycerophosphate | Chiral Sodium Glycerophosphate | Methyl Malonate | Moderate to High |
| Bifunctional Thiourea | Takemoto's Catalyst | Acetylacetone | High (e.g., >95%) |
Materials Science Applications
The unique electronic and structural properties of this compound and related chalcone derivatives make them attractive candidates for applications in materials science. The core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, creates a conjugated π-electron framework that can be readily functionalized to tune its properties for specific applications, including nonlinear optics and polymer chemistry.
Chalcone derivatives are recognized for their significant third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical limiting, optical switching, and data storage. acrhem.orgresearchgate.net The NLO response in these molecules originates from their intramolecular charge-transfer (ICT) character, which arises from the electronic communication between an electron-donor (D) group and an electron-acceptor (A) group connected by a π-conjugated bridge (D-π-A). acrhem.orgripublication.com
In the structure of this compound, the difluorophenyl ring acts as an electron-accepting group due to the high electronegativity of the fluorine atoms. The propenone bridge serves as the π-system, and the other phenyl ring can be substituted with electron-donating groups to enhance the ICT and, consequently, the NLO properties. The delocalized π-electrons in the chalcone backbone facilitate a large change in dipole moment between the ground and excited states upon optical radiation, leading to a high molecular hyperpolarizability (γ) and a large third-order NLO susceptibility (χ(3)). acrhem.orgresearchgate.net
Theoretical and experimental studies, often using the Z-scan technique, have confirmed that fluorinated chalcones can exhibit strong NLO responses. researchgate.netciac.jl.cn The combination of a large π-conjugated system and efficient charge transfer makes these materials promising for use in NLO devices. ciac.jl.cn Their thermal stability and the tunability of their electronic properties through synthetic modification further enhance their potential for integration into advanced optoelectronic systems. ijaresm.comum.edu.myresearchgate.net
Table 3: Factors Influencing NLO Properties of Chalcone Derivatives
| Structural Feature | Influence on NLO Properties | Example Modification |
|---|---|---|
| π-Conjugated Bridge | Longer conjugation length generally increases hyperpolarizability. | Introduction of additional double or triple bonds. |
| Electron Donor Group (D) | Stronger donors (e.g., -OCH₃, -N(CH₃)₂) enhance intramolecular charge transfer. | Substitution on the non-fluorinated phenyl ring. |
| Electron Acceptor Group (A) | Stronger acceptors (e.g., -NO₂, -CN, fluorine atoms) increase the NLO response. | The inherent 3,5-difluorophenyl group. |
| Molecular Planarity | A more planar structure improves π-electron delocalization. | Steric hindrance can reduce planarity and the NLO effect. |
The chalcone moiety, including this compound, can be incorporated into polymer structures either as a pendant group or as part of the main polymer chain, imparting unique properties to the resulting materials. The reactive double bond and the potential for functionalization on the aromatic rings make chalcones versatile monomers for synthesizing advanced polymers.
One approach involves creating acrylate (B77674) or methacrylate (B99206) monomers functionalized with a chalcone moiety. These monomers can then undergo free-radical polymerization to produce polymers with pendant chalcone groups. tandfonline.comnih.gov Such polymers have applications in areas like drug delivery and as antimicrobial or anticancer materials. tandfonline.com
Another strategy is the synthesis of main-chain chalcone polymers. This can be achieved through polycondensation reactions where chalcone derivatives containing appropriate functional groups (e.g., dihydroxy or dicarboxy) are reacted with suitable co-monomers. researchgate.netekb.eg These polymers can exhibit liquid crystalline properties, making them suitable for high-performance fibers and materials. researchgate.net
Furthermore, the chalcone unit can be modified to create monomers for other polymerization techniques. For instance, the Diels-Alder reaction between a chalcone and cyclopentadiene (B3395910) can produce a norbornene-type monomer. This monomer can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) using catalysts like Grubbs' catalyst to yield polymers with fluorescent and other desirable properties. researchgate.net Additionally, chalcone derivatives have been explored as highly versatile photoinitiators, capable of initiating various polymerization reactions (radical, cationic, thiol-ene) upon exposure to visible light. rsc.orgnih.gov
Table 4: Polymerization Strategies Involving Chalcone Monomers
| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Applications |
|---|---|---|---|
| Free-Radical Polymerization | Acrylate/Methacrylate with chalcone side group | Pendant chalcone moieties | Biomaterials, Drug Delivery |
| Polycondensation | Difunctionalized chalcones (e.g., diols, diacids) | Chalcone units in the polymer backbone | Liquid Crystals, High-Performance Materials |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-chalcone adducts | Pendant chalcone-derived groups on a polynorbornene backbone | Fluorescent Polymers, Specialty Polymers |
| Photoinitiation | Chalcone derivative as initiator | Various (Acrylates, Epoxides) | Coatings, 3D Printing |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The classical and most prevalent method for synthesizing chalcones, including 1-(3,5-Difluorophenyl)prop-2-en-1-one, is the Claisen-Schmidt condensation. mdpi.comorientjchem.org This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. For the title compound, this would involve the reaction of 3',5'-difluoroacetophenone (B1297510) with benzaldehyde.
While this method is robust, emerging research focuses on developing more efficient, sustainable, and versatile synthetic protocols. These novel methodologies aim to improve yields, reduce reaction times, and minimize waste.
Modern Variations of Claisen-Schmidt Condensation:
Ultrasonic and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation has been shown to significantly accelerate the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times and under milder conditions. orientjchem.org These techniques enhance the reaction rate by providing localized energy for efficient molecular activation.
Grinding and Solvent-Free Synthesis: In a push towards greener chemistry, solvent-free and grinding techniques have been successfully employed for chalcone (B49325) synthesis. orientjchem.org These methods reduce the environmental impact by eliminating the need for volatile organic solvents and often result in the formation of pure products with simple work-up procedures. orientjchem.org
Alternative Synthetic Routes:
Synthesis from Fluorinated Precursors: An alternative to the direct condensation involving a fluorinated acetophenone is the synthesis from more complex fluorinated starting materials. For instance, a fluorinated benzene (B151609) derivative could be reacted with an appropriate acid chloride in the presence of a strong base like butyllithium. mdpi.com
Synthesis of α-Fluorinated Chalcones: Research into the synthesis of α-fluorinated chalcones has also provided novel synthetic strategies. This involves the bromination of a precursor like 3,4,5-trimethoxyacetophenone, followed by a nucleophilic substitution with potassium fluoride (B91410) to introduce the fluorine atom at the α-position. nih.gov A subsequent Knoevenagel condensation with an aromatic aldehyde yields the target α-fluorinated chalcone. nih.gov These methods could potentially be adapted for the synthesis of derivatives of this compound.
| Methodology | Description | Advantages |
|---|---|---|
| Claisen-Schmidt Condensation | Base-catalyzed reaction of an acetophenone with a benzaldehyde. | Well-established, versatile. |
| Ultrasonic/Microwave-Assisted | Use of ultrasound or microwave energy to accelerate the reaction. | Faster reaction times, higher yields. orientjchem.org |
| Grinding/Solvent-Free | Reaction conducted by grinding reactants together without a solvent. | Environmentally friendly, simple work-up. orientjchem.org |
| From Fluorinated Precursors | Utilizing more complex fluorinated starting materials. | Access to diverse substitution patterns. mdpi.com |
Exploration of Unconventional Reactivity Profiles
The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. While its typical reactivity is well-documented, future research is geared towards exploring less conventional reaction pathways, which could lead to the synthesis of novel and structurally diverse compounds.
Key Areas of Reactivity Exploration:
Michael Addition Reactions: The electrophilic β-carbon of the chalcone is susceptible to nucleophilic attack in a Michael addition reaction. ekb.egresearchgate.net While reactions with common nucleophiles are known, future studies could explore the use of less conventional nucleophiles, such as organometallic reagents or carbanions derived from novel precursors. chemrevlett.com The influence of the 3,5-difluorophenyl group on the stereoselectivity of these additions is also an area ripe for investigation.
Cycloaddition Reactions: The electron-deficient double bond of the chalcone can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition reactions to form various heterocyclic structures. Investigating the reactivity of this compound in [3+2] and other cycloaddition reactions could yield novel scaffolds with potential biological activity.
Photochemical Reactions: The conjugated system of chalcones makes them suitable candidates for photochemical transformations. eurekaselect.comresearchgate.net Exploration of photochemical reactions, such as [2+2] cycloadditions or rearrangements, could lead to the formation of unique and complex molecular architectures that are not accessible through traditional thermal methods. The difluoro-substitution pattern may influence the excited-state properties and reactivity of the molecule. researchgate.net
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational modeling can provide valuable insights into their properties and guide the design of new molecules with enhanced activities.
Applications of Computational Modeling:
Molecular Docking and Structure-Activity Relationship (SAR) Studies: In silico molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. nih.govmdpi.com These studies, combined with experimental data, can help to establish a clear structure-activity relationship, guiding the design of more potent and selective inhibitors. For example, docking studies have been used to explore the interaction of fluorinated chalcones with the colchicine (B1669291) binding site of tubulin. nih.gov
Density Functional Theory (DFT) Calculations: DFT calculations are employed to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for understanding the reactivity and kinetic stability of the chalcone. DFT can also be used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized derivatives. researchgate.net
ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational models can predict the ADME properties of drug candidates, which is a critical step in the drug development process. acs.org For this compound derivatives, in silico ADME predictions can help to identify candidates with favorable pharmacokinetic profiles, increasing the likelihood of their success in later stages of development. acs.org
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicting binding to biological targets. | Binding affinity, binding mode. nih.govmdpi.com |
| DFT Calculations | Investigating electronic structure and reactivity. | HOMO/LUMO energies, molecular orbitals. researchgate.net |
| ADME Prediction | Assessing pharmacokinetic properties. | Solubility, permeability, metabolism. acs.org |
Elucidation of Broader Mechanistic Principles in Chemical and Biological Systems
Understanding the fundamental mechanisms by which this compound and its analogs exert their effects is crucial for their rational design and application. Future research in this area will focus on elucidating these mechanisms at a molecular level in both chemical and biological contexts.
Mechanistic Investigations:
Enzyme Inhibition Studies: Fluorinated chalcones have been shown to inhibit various enzymes. nih.gov Detailed mechanistic studies are needed to understand how these compounds interact with their target enzymes. This includes identifying the specific binding site, determining the mode of inhibition (e.g., competitive, non-competitive), and understanding the role of the fluorine atoms in the binding interaction. For instance, the inhibition of tubulin polymerization by α-fluorinated chalcones has been investigated, revealing that these compounds bind to the colchicine site. nih.gov
Interaction with Cellular Targets: Beyond enzyme inhibition, it is important to investigate the broader interactions of this compound with other cellular components. This could involve studying its effects on signal transduction pathways, gene expression, and other cellular processes. The introduction of fluorine can affect properties like lipophilicity and metabolic stability, which in turn influences how the molecule interacts with cellular membranes and proteins. mdpi.comnih.gov
Role of Fluorine in Biological Activity: A key area of investigation is the precise role of the 3,5-difluoro substitution pattern in the observed biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can lead to altered electronic properties, conformational preferences, and metabolic stability compared to non-fluorinated analogs. nih.gov Mechanistic studies should aim to dissect these effects to provide a clearer understanding of the structure-function relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
